(1S)-1-(pyridin-2-yl)propan-1-ol

Übersicht

Beschreibung

(1S)-1-(pyridin-2-yl)propan-1-ol is an organic compound that features a pyridine ring attached to a propanol moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyridine ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(pyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-acetylpyridine using chiral catalysts. This method ensures the production of the (1S) enantiomer with high enantiomeric excess. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Another synthetic route involves the Grignard reaction, where 2-bromopyridine reacts with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts to achieve efficient and cost-effective synthesis. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized to (1S)-1-(pyridin-2-yl)propan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives of this compound can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include (1S)-1-(pyridin-2-yl)propan-1-one, halogenated derivatives, and various substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(pyridin-2-yl)propan-1-ol has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (1S)-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R)-1-(pyridin-2-yl)propan-1-ol: The enantiomer of (1S)-1-(pyridin-2-yl)propan-1-ol, which may exhibit different biological activity and properties.

2-(pyridin-2-yl)ethanol: A structurally similar compound with a shorter carbon chain, which may have different chemical reactivity and applications.

2-(pyridin-2-yl)propan-2-ol: A compound with a similar structure but with a tertiary alcohol group, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a pyridine ring and a primary alcohol group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Overview

(1S)-1-(pyridin-2-yl)propan-1-ol is an organic compound characterized by a pyridine ring attached to a propanol moiety. This compound has garnered significant attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

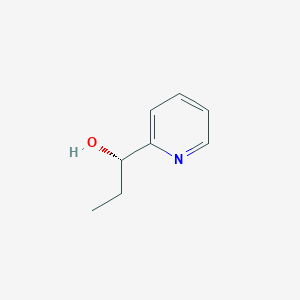

The compound's chemical structure can be represented as follows:

This compound is known for its antimicrobial and anti-inflammatory properties, which are critical for its application in drug development and therapeutic interventions .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various compounds, it was found that derivatives of pyridine, including this compound, showed activity against several bacterial strains. For example, it demonstrated moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The mechanism of action is believed to involve the modulation of inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response. This compound may serve as a lead in developing new anti-inflammatory drugs .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid side chains in proteins, influencing enzyme activity.

- π-π Interactions : The aromatic pyridine ring can engage in π-π interactions with other aromatic residues, potentially stabilizing protein-ligand complexes .

Research Findings and Case Studies

A number of studies have focused on the biological applications of this compound:

Eigenschaften

IUPAC Name |

(1S)-1-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUPVPZCSVEBQN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.